molecular formula C17H20N2O4S B5541053 1-(2,4-DIMETHYLBENZENESULFONYL)-4-(FURAN-2-CARBONYL)PIPERAZINE

1-(2,4-DIMETHYLBENZENESULFONYL)-4-(FURAN-2-CARBONYL)PIPERAZINE

Cat. No.: B5541053
M. Wt: 348.4 g/mol
InChI Key: GWRLFBNUEZVTFO-UHFFFAOYSA-N
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Description

1-(2,4-DIMETHYLBENZENESULFONYL)-4-(FURAN-2-CARBONYL)PIPERAZINE is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine is 348.11437830 g/mol and the complexity rating of the compound is 551. The solubility of this chemical has been described as 49 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Agents

Research has identified N-sulfonated derivatives of (2-furoyl)piperazine as promising antibacterial agents with mild cytotoxicity, offering a new direction in drug design and development against pathogenic bacteria. These derivatives have shown high antibacterial potential with low Minimum Inhibitory Concentration (MIC) values, indicating their effectiveness in combating bacterial infections without severe hemolytic effects (Abbasi et al., 2022).

Alzheimer's Disease Treatment

In the quest for new Alzheimer's disease treatments, 2-furoyl piperazine-based sulfonamide derivatives have been synthesized and evaluated for their potential. These compounds target butyrylcholinesterase (BChE), an enzyme associated with the progression of Alzheimer's disease. The research includes in vitro and in silico studies to identify promising lead compounds for further development (Hassan et al., 2019).

Diabetes and Alzheimer's Disease

Another study highlights the synthesis of new multifunctional derivatives of 2-furoic piperazide for the treatment of type 2 diabetes and Alzheimer's diseases. These derivatives have shown significant inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, suggesting their utility in drug discovery and development for these chronic conditions (Abbasi et al., 2018).

Adenosine A2B Receptor Antagonists

The development of adenosine A2B receptor antagonists has been explored through the synthesis of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines. These compounds exhibit subnanomolar affinity and high selectivity, presenting new avenues for therapeutic applications, particularly in conditions where modulation of the adenosine A2B receptor is beneficial (Borrmann et al., 2009).

Anticancer Research

Polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, have been evaluated for their anticancer activity. This research provides valuable insights into the design of new anticancer agents, demonstrating the potential of these compounds in the treatment of various cancers (Turov, 2020).

Future Directions

The future directions for research on “1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine” and similar compounds could involve further exploration of their synthesis, mechanism of action, and potential applications in pharmaceuticals . Further studies could also explore their physical and chemical properties, as well as safety and hazards .

Properties

IUPAC Name

[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-5-6-16(14(2)12-13)24(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-23-15/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRLFBNUEZVTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649386
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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